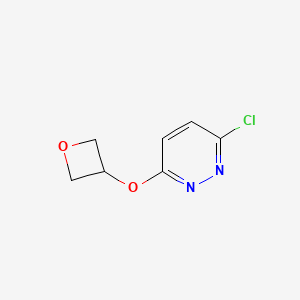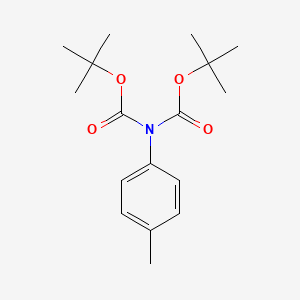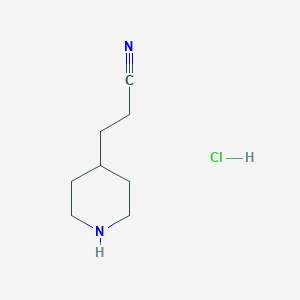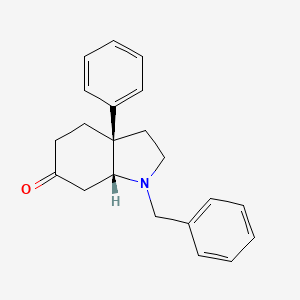![molecular formula C7H3Cl2N3O2 B1435330 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid CAS No. 1638760-72-1](/img/structure/B1435330.png)
2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
Vue d'ensemble
Description
2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is a biochemical reagent . It has a molecular weight of 232.03 . It is a solid substance that should be stored in a refrigerator .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H3Cl2N3O2/c8-4-2-1-3 (6 (13)14)10-5 (2)12-7 (9)11-4/h1H, (H,13,14) (H,10,11,12) . This indicates the presence of 7 carbon atoms, 3 hydrogen atoms, 2 chlorine atoms, 3 nitrogen atoms, and 2 oxygen atoms in the molecule . It has a density of 1.7±0.1 g/cm³ . Its boiling point is 306.2±24.0 °C at 760 mmHg . The vapour pressure is 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 52.5±3.0 kJ/mol . The flash point is 167.7±8.5 °C .
Applications De Recherche Scientifique
-
Anti-inflammatory Applications
- Summary : Pyrimidines display a range of pharmacological effects including anti-inflammatory effects. Their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Methods : Various methods for the synthesis of pyrimidines are described in the literature .
- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
-
- Summary : A newly synthesized series of pyrrolo[2,3-d]pyrimidine derivatives were designed and synthesized to contain chlorine atoms in positions 4 and 6 .
- Methods : The chemical structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .
- Results : All compounds were tested in vitro against seven selected human cancer cell lines. It was found that some compounds were the most active toward MCF7 with IC 50 (1.7, 5.7, and 3.4 μg/ml, respectively) relative to doxorubicin (Dox.) (26.1 μg/ml) .
-
- Summary : “2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine” is used as an intermediate in the synthesis of Tofacitinib .
- Methods : The compound is synthesized and then used in further reactions to produce Tofacitinib .
- Results : Tofacitinib is a medication that has been widely used in the treatment of adult patients with moderate to severe rheumatoid arthritis .
-
- Summary : “2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine” can be used as a biochemical reagent .
- Methods : This compound can be used in various biochemical experiments as a reagent .
- Results : The outcomes of these experiments can vary widely depending on the specific research question and experimental design .
-
- Summary : 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, a compound similar to “2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine”, is widely employed as a pharmaceutical intermediate due to its versatility and unique structure. It plays a crucial role in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors, which are vital therapeutic agents used in the treatment of diverse diseases, including cancer .
- Methods : The compound is synthesized and then used in further reactions to produce kinase inhibitors .
- Results : Kinase inhibitors have therapeutic applications in the treatment of cancer and inflammatory diseases .
-
- Summary : “2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine” can be used as a biological material or organic compound for life science related research .
- Methods : This compound can be used in various biochemical experiments as a reagent .
- Results : The outcomes of these experiments can vary widely depending on the specific research question and experimental design .
Safety And Hazards
Orientations Futures
While specific future directions for 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid are not provided in the search results, it’s worth noting that there are several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents . Detailed SAR analysis and prospects provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Propriétés
IUPAC Name |
2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2N3O2/c8-4-2-1-3(6(13)14)10-5(2)12-7(9)11-4/h1H,(H,13,14)(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLENHKVVLSUDKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC2=C1C(=NC(=N2)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,7-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1435248.png)
![(E)-[(Z)-[amino(ethylsulfanyl)methylidene]amino][(2-chloro-6-fluorophenyl)methylidene]amine hydrochloride](/img/structure/B1435251.png)
![7-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1435255.png)


![3,6-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1435258.png)




![2-Phenyl-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylic acid tert-butyl ester](/img/structure/B1435268.png)

![2-(Methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1435270.png)